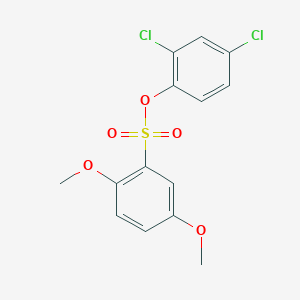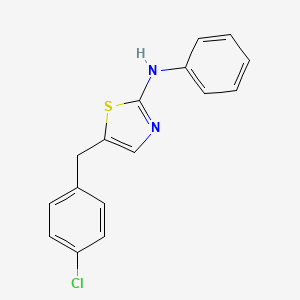
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate, also known as DCDS, is a chemical compound that has been extensively studied for its potential use in scientific research. DCDS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
作用机制
The mechanism of action of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to bind to and modulate the activity of certain types of ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has a variety of biochemical and physiological effects, including the modulation of ion channel activity, changes in cellular signaling pathways, and alterations in gene expression. These effects can have a range of downstream effects, including changes in cellular function and potential therapeutic effects in diseases such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate in lab experiments is its ability to modulate ion channel activity, making it a valuable tool for studying their function. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to have potential therapeutic effects in diseases such as cancer and Alzheimer's disease. However, limitations of using 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate in lab experiments include the need for careful dosing and potential off-target effects on other cellular processes.
未来方向
There are a number of potential future directions for research involving 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate, including further studies on its mechanism of action and potential therapeutic effects in diseases such as cancer and Alzheimer's disease. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate could be used as a tool for studying the function of other ion channels and cellular processes, leading to a better understanding of their function and potential therapeutic targets.
合成方法
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate.
科学研究应用
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for a range of diseases. 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been shown to modulate the activity of certain ion channels, making it a valuable tool for studying their function. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to have potential therapeutic effects in diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
(2,4-dichlorophenyl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-19-10-4-6-13(20-2)14(8-10)22(17,18)21-12-5-3-9(15)7-11(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGMWWJQBGWNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)
![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)

![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)


![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)